

# Spectroscopic Analysis of Ethyl 6-oxohexanoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 6-oxohexanoate

Cat. No.: B105480

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 6-oxohexanoate**, a bifunctional molecule incorporating both an ester and an aldehyde functional group. The information presented herein is intended to support researchers and scientists in the identification, characterization, and utilization of this compound in various scientific applications, including drug development.

## Chemical Structure and Properties

**Ethyl 6-oxohexanoate** (C<sub>8</sub>H<sub>14</sub>O<sub>3</sub>) is a colorless liquid with a molecular weight of 158.20 g/mol. Its structure consists of a six-carbon chain with an ethyl ester at one terminus and an aldehyde at the other.

SMILES: CCOC(=O)CCCC=O InChI Key: UWNBKRSENSOXKX-UHFFFAOYSA-N CAS Number: 27983-42-2

## Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Ethyl 6-oxohexanoate**. The data is summarized in clear, tabular formats for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

#### $^1\text{H}$ NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.77	t	1H	H6 (CHO)
4.12	q	2H	H7 (OCH <sub>2</sub> )
2.46	t	2H	H5 (CH <sub>2</sub> )
2.30	t	2H	H2 (CH <sub>2</sub> )
1.65	m	4H	H3, H4 (CH <sub>2</sub> )
1.25	t	3H	H8 (CH <sub>3</sub> )

#### $^{13}\text{C}$ NMR (Predicted)

Chemical Shift (ppm)	Assignment
202.5	C6 (CHO)
173.3	C1 (C=O, ester)
60.3	C7 (OCH <sub>2</sub> )
43.8	C5
34.0	C2
24.5	C3
21.8	C4
14.2	C8 (CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **Ethyl 6-oxohexanoate** is characterized by the presence of strong absorption bands corresponding to the ester and aldehyde carbonyl groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2940	Medium	C-H stretch (alkane)
~2860	Medium	C-H stretch (alkane)
~2720	Weak	C-H stretch (aldehyde)
~1735	Strong	C=O stretch (ester)
~1725	Strong	C=O stretch (aldehyde)
~1180	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **Ethyl 6-oxohexanoate** is expected to show a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
158	Low	[M] <sup>+</sup> (Molecular Ion)
129	Moderate	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
113	Moderate	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
101	High	[M - C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>
83	Moderate	[C <sub>5</sub> H <sub>7</sub> O] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
45	Moderate	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
29	High	[CHO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy

Sample Preparation:

- A sample of **Ethyl 6-oxohexanoate** (5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$ .
- Temperature: 298 K.
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard zg pulse program.
  - Number of scans: 16-32.
  - Relaxation delay: 1.0 s.
  - Acquisition time: ~4 s.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Standard zgpg30 with proton decoupling.
  - Number of scans: 1024 or more to achieve adequate signal-to-noise.

- Relaxation delay: 2.0 s.

## IR Spectroscopy

### Sample Preparation:

- A single drop of neat **Ethyl 6-oxohexanoate** is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal or between two KBr plates to form a thin film.

### Instrumentation and Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or transmission.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are co-added to obtain the final spectrum. A background spectrum of the clean, empty ATR crystal or KBr plates is recorded and automatically subtracted from the sample spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

- A dilute solution of **Ethyl 6-oxohexanoate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

### Instrumentation and Parameters:

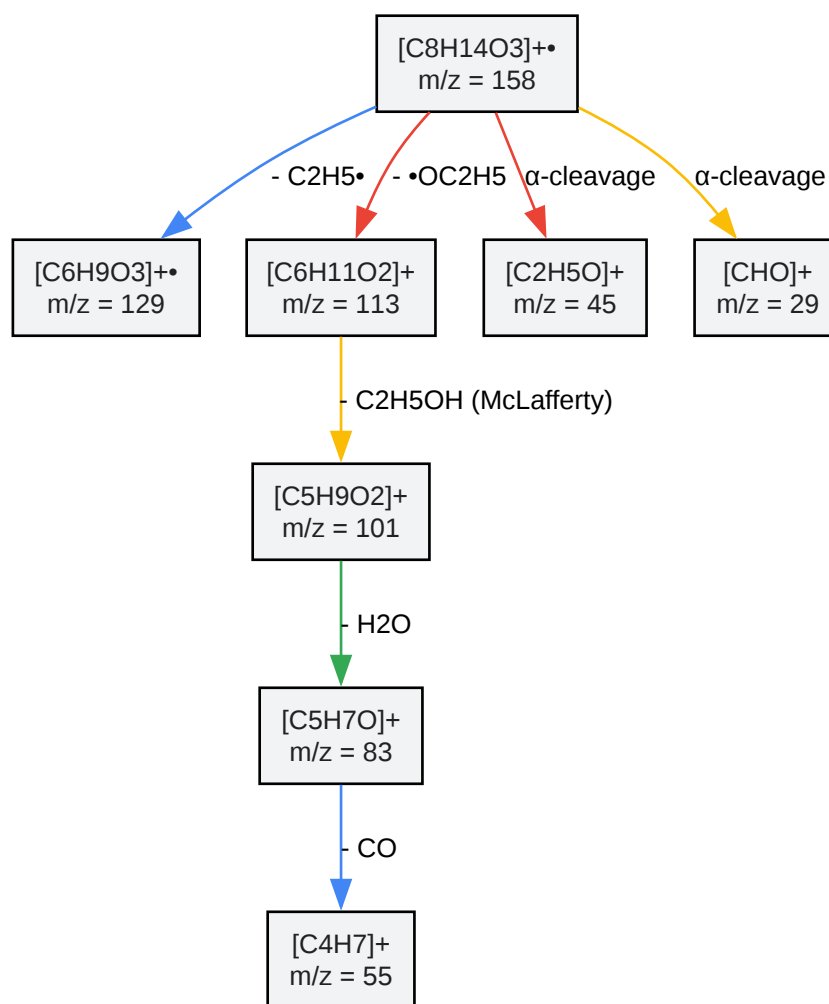
- Gas Chromatograph:
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness).
  - Inlet Temperature: 250  $^{\circ}\text{C}$ .

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Mandatory Visualization

### Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of **Ethyl 6-oxohexanoate** upon electron ionization.



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Caption: Proposed fragmentation of **Ethyl 6-oxohexanoate** in EI-MS.

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